molecular formula C19H19FN2O4 B1324581 (3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate CAS No. 1135347-26-0

(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate

Cat. No. B1324581
CAS RN: 1135347-26-0
M. Wt: 358.4 g/mol
InChI Key: TVRKXYKOMSLCBA-UHFFFAOYSA-N
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Description

(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate (also known as 3-FBEAO) is an indole-based synthetic compound that is used in scientific research applications. It has been widely studied for its potential use in drug design and development, as well as its biochemical and physiological effects on the body.

Scientific Research Applications

Synthesis and Characterization

  • Research on similar indole derivatives has led to the development of new synthetic methods. For example, a study described the synthesis of N-aryl-3-(arylimino)-3H-indol-2-amines via oxidative diamination of indoles, highlighting a method that could potentially be applied or adapted for synthesizing compounds like "(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate" under mild conditions (Xinpeng Jiang, Guizhou Li, & Chuanming Yu, 2018).

Pharmacological Research

  • Although direct applications of "this compound" in pharmacology were not found, related indole derivatives have been studied for their potential medicinal properties. For instance, compounds with indole structures have been investigated for their allosteric modulation at cannabinoid receptors, which could inform research on neurological or psychiatric conditions (Martin R. Price et al., 2005).

Antimicrobial and Antifungal Activities

  • Some fluorinated benzothiazole derivatives have shown antimicrobial and antifungal activities, suggesting that fluorinated compounds like "this compound" might also possess such properties and could be explored for applications in combating microbial infections (Vladimír Pejchal, M. Pejchalová, & Z. Růžičková, 2015).

Material Science Applications

  • Fluorinated compounds are also of interest in material science for their unique properties. Research on mild oxy- and amino-fluorination methods for synthesizing fluorinated heterocycles, including indoles, could be relevant for developing new materials or chemical intermediates (Dixit Parmar & M. Rueping, 2014).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences a broad spectrum of biological activities . The interaction often results in changes at the molecular level, which can lead to various downstream effects.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Result of Action

Given the wide range of biological activities associated with indole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The indole moiety in the compound allows it to bind with high affinity to multiple receptors and enzymes, potentially influencing their activity. For instance, indole derivatives are known to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound may bind to receptors or enzymes, leading to inhibition or activation of their activity. For example, indole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. The stability of the compound is crucial for its long-term effects on cellular function. Studies on indole derivatives have shown that they can undergo degradation under certain conditions, which may affect their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may reveal changes in cellular function, such as alterations in gene expression, enzyme activity, and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects. Studies on indole derivatives have shown that they can have a dose-dependent impact on biological systems, with higher doses potentially leading to toxicity . It is important to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. Indole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a key role in the oxidative metabolism of many drugs and xenobiotics . The metabolic pathways of this compound may involve similar enzymatic processes, leading to the formation of metabolites that could have distinct biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters or binding proteins that facilitate its uptake and distribution. Indole derivatives have been shown to be transported across cell membranes by specific transporters, which can affect their localization and accumulation within cells . The distribution of this compound in tissues may also influence its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Indole derivatives have been found to localize in various subcellular structures, such as the nucleus, mitochondria, and endoplasmic reticulum . The localization of this compound within these compartments may influence its interactions with biomolecules and its overall biological activity.

properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2.C2H2O4/c18-15-5-3-4-13(10-15)11-19-9-8-14-12-20-17-7-2-1-6-16(14)17;3-1(4)2(5)6/h1-7,10,12,19-20H,8-9,11H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRKXYKOMSLCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC(=CC=C3)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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